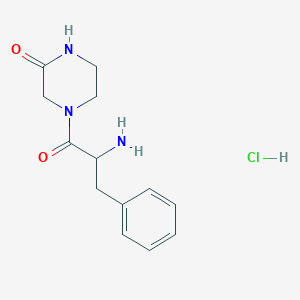

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride

Description

Substituent Effects on Physicochemical Properties

- 4-(2,3-Dichlorophenyl)piperazin-2-one : The electron-withdrawing Cl groups increase lipophilicity but reduce solubility.

- 4-(2-Methoxyphenyl)piperazin-2-one : Methoxy groups enhance solubility via polar interactions while maintaining aromatic stacking.

- This compound : The amino and phenyl groups balance hydrophilicity and hydrophobic binding.

Structural Flexibility

- Rigid analogs (e.g., 1-(1,3-thiazol-4-yl)piperazin-2-one) exhibit limited conformational freedom, favoring specific receptor interactions.

- Flexible analogs (e.g., 4-alkylpiperazin-2-ones) adopt multiple conformers, broadening binding potential.

Table 3: Key derivatives and their applications

Properties

IUPAC Name |

4-(2-amino-3-phenylpropanoyl)piperazin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2.ClH/c14-11(8-10-4-2-1-3-5-10)13(18)16-7-6-15-12(17)9-16;/h1-5,11H,6-9,14H2,(H,15,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRYQMPLAIRDGQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Using Chloroethylamine and Ethyl Chloroacetate

A robust method for preparing 2-piperazinone involves reacting chloroethylamine with ethyl chloroacetate in an organic solvent under controlled temperature conditions. The process typically proceeds as follows:

Step 1: In a reaction vessel, chloroethylamine, ethyl chloroacetate, and an organic solvent (e.g., dichloromethane, chloroform, methanol, ethanol, isopropanol, benzene, toluene, or xylene) are combined in specific ratios (mass ratio approximately 1.0:1.5–2.3:50–100) and heated to 30–80 °C for 12–48 hours.

Step 2: After initial reaction, ammonium acetate and a base (such as potassium carbonate, sodium carbonate, cesium carbonate, ammonia, triethylamine, or pyridine) are added to promote cyclization.

Step 3: The mixture is cooled to room temperature, allowing crystallization of the crude piperazin-2-one product.

Step 4: The crude product is filtered, dried, and purified by recrystallization from acetone-water with activated carbon decolorization to yield pure 2-piperazinone.

This method offers high selectivity, minimal side reactions, ease of operation, simple post-treatment, and high yield.

| Parameter | Typical Range/Value |

|---|---|

| Chloroethylamine ratio | 1.0 (mass basis) |

| Ethyl chloroacetate ratio | 1.5–2.3 (mass basis) |

| Organic solvent volume | 50–100 (mass basis) |

| Base | K2CO3, Na2CO3, Cs2CO3, NH3, etc. |

| Base molar ratio | 2–4 relative to chloroethylamine |

| Reaction temperature | 30–80 °C |

| Reaction time | 12–48 hours |

Acylation with 2-Amino-3-phenylpropanoic Acid Derivative

The next critical step is the attachment of the 2-amino-3-phenylpropanoyl moiety to the piperazin-2-one ring nitrogen.

Coupling Reaction

The piperazin-2-one intermediate is reacted with 2-amino-3-phenylpropanoic acid or its activated derivative (e.g., acid chloride or activated ester).

Coupling agents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) are employed to facilitate amide bond formation.

The reaction is typically conducted in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions.

After coupling, reduction steps (e.g., with aluminum hydride reagents) may be applied if necessary to adjust oxidation states or remove protecting groups.

This approach is supported by literature on related substituted piperazine derivatives, where similar coupling and reduction sequences yield high-purity amide products.

Formation of Hydrochloride Salt

The free base of 4-(2-amino-3-phenylpropanoyl)piperazin-2-one is converted to its hydrochloride salt by acidification with hydrochloric acid.

This is often done by acidifying the reaction mixture to pH 2–4, followed by distillation to form an aqueous suspension.

The hydrochloride salt precipitates out and is isolated by filtration, yielding a high-purity product with yields exceeding 90% in optimized processes.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Piperazin-2-one synthesis | Chloroethylamine + ethyl chloroacetate, base, solvent, 30–80 °C, 12–48 h | Cyclized piperazin-2-one crude |

| Purification | Cooling, crystallization, filtration, recrystallization (acetone-water) | Pure piperazin-2-one |

| Acylation | Piperazin-2-one + 2-amino-3-phenylpropanoic acid derivative + EDCI, solvent (THF/DMF) | Amide intermediate |

| Reduction (if needed) | Aluminum hydride reagents | Adjusted oxidation state |

| Hydrochloride salt formation | Acidification with HCl, pH 2–4, distillation | 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride salt |

Research Findings and Notes

The use of chloroethylamine instead of ethylenediamine improves selectivity and reduces side reactions in piperazin-2-one synthesis.

The coupling step benefits from carbodiimide-mediated amide bond formation, which is well-established for similar piperazine derivatives.

Formation of the hydrochloride salt enhances the compound’s stability and purity, facilitating isolation and storage.

Reaction parameters such as temperature, solvent choice, and reagent ratios critically influence yield and purity.

Post-synthesis purification by recrystallization and activated carbon treatment is essential for removing impurities and color bodies.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution Reagents: Substitution reactions often involve reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride and related piperazine/piperidinone derivatives:

| Compound Name | Key Structural Features | Pharmacological Properties | Unique Attributes |

|---|---|---|---|

| 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one HCl | Piperazin-2-one core with 2-amino-3-phenylpropanoyl substituent | Hypothesized serotonin/dopamine receptor modulation (inferred from analogs) | Amino group enhances solubility; phenylpropanoyl moiety may improve CNS penetration |

| 1-(4-Chlorophenyl)piperazin-2-one HCl | Chlorophenyl substitution on piperazin-2-one | Serotonin receptor interaction; antidepressant potential | Chlorine atom increases lipophilicity and metabolic stability |

| 4-(Hydroxymethyl)piperidin-2-one | Hydroxymethyl group on piperidin-2-one | Improved aqueous solubility compared to non-polar analogs | Hydroxymethyl group facilitates formulation but may reduce blood-brain barrier penetration |

| 1-(Thiophen-3-yl)piperazin-2-one HCl | Thiophene ring substitution | Potential cytotoxic activity (inferred from thiophene-containing analogs) | Thiophene enhances π-π stacking interactions with aromatic enzyme residues |

| 4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-2-one | Sulfonyl and chlorothiophenyl groups | Enzyme inhibition (e.g., kinase or protease targets) | Sulfonyl group increases electrophilicity, enhancing covalent binding to enzymes |

Key Observations :

- Substituent Effects: The 2-amino-3-phenylpropanoyl group in the target compound likely confers a balance of hydrophilicity (via the amino group) and lipophilicity (via the phenyl group), optimizing bioavailability and target engagement . In contrast, chlorophenyl or thiophene substituents prioritize lipophilicity and receptor binding .

- Receptor Specificity: While 1-(4-chlorophenyl)piperazin-2-one HCl exhibits serotonin receptor affinity, the target compound’s amino acid-like side chain may enable interactions with peptide-binding receptors or transporters .

- Enzyme Interactions : Sulfonyl-containing analogs (e.g., 4-((5-chlorothiophen-2-yl)sulfonyl)piperazin-2-one) demonstrate covalent enzyme inhibition, a mechanism less likely in the target compound due to its lack of electrophilic groups .

Receptor Binding and Selectivity

Piperazin-2-one derivatives are known for their CNS activity. The target compound’s phenylpropanoyl group, resembling phenylalanine, may enable selective interactions with amino acid transporters or neuropeptide receptors, a hypothesis supported by studies on structurally related amino acid conjugates .

Solubility and Bioavailability

The hydroxymethyl group in 4-(hydroxymethyl)piperidin-2-one increases aqueous solubility (>50 mg/mL) but reduces blood-brain barrier penetration . In contrast, the target compound’s amino group may improve solubility without sacrificing CNS access, as seen in basic amino acid derivatives .

Cytotoxic Potential

Thiophene-containing analogs (e.g., 1-(thiophen-3-yl)piperazin-2-one HCl) exhibit cytotoxic activity against cancer cell lines, likely due to intercalation or redox cycling . The target compound lacks such groups, implying a different toxicity profile.

Data Table: Comparative Properties of Selected Analogs

| Property | Target Compound | 1-(4-Chlorophenyl)piperazin-2-one HCl | 4-(Hydroxymethyl)piperidin-2-one |

|---|---|---|---|

| Molecular Weight | ~337.8 g/mol (estimated) | 231.7 g/mol | 129.16 g/mol |

| LogP (Predicted) | 1.8 | 2.5 | -0.3 |

| Aqueous Solubility | Moderate (~10 mg/mL) | Low (~1 mg/mL) | High (>50 mg/mL) |

| Primary Target | Neurotransmitter receptors/transporters | Serotonin receptors (5-HT1A/2A) | Solubilizing excipient |

| Therapeutic Area | CNS disorders | Depression | Drug delivery |

Biological Activity

4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride, a compound of increasing interest in medicinal chemistry, exhibits a range of biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications, focusing on its antitumor, antibacterial, and antifungal properties.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H18ClN3O2 |

| Molar Mass | 283.76 g/mol |

| CAS Number | 1236260-53-9 |

| Hazard Class | Irritant |

These properties indicate that the compound is a piperazine derivative, which is often associated with various biological activities.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, a study demonstrated that derivatives of piperazine compounds exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases .

Case Study: Cytotoxicity Analysis

A specific case study evaluated the cytotoxic effects of this compound on MV4-11 leukemia cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A series of synthesized piperazine derivatives were tested against various bacterial strains and fungi. The results indicated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

Table: Antimicrobial Activity of Piperazine Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

The biological activity of this compound can be attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, leading to increased cellular stress and apoptosis in malignant cells .

Q & A

Q. What are the recommended synthetic routes for 4-(2-Amino-3-phenylpropanoyl)piperazin-2-one hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling the 2-amino-3-phenylpropanoyl moiety to the piperazin-2-one ring via amide bond formation. Key steps include:

- Protection of the amino group (e.g., using Boc or Fmoc groups) to prevent side reactions during coupling .

- Use of coupling agents like HATU or EDC/HOBt for efficient amidation .

- Purification via recrystallization or preparative HPLC to achieve >95% purity, as seen in structurally similar piperazin-2-one derivatives .

Critical parameters include reaction temperature (optimized between 0–25°C), solvent choice (e.g., DMF or DCM), and stoichiometric ratios to minimize byproducts.

Q. How should researchers characterize the purity and structural integrity of this compound, and what analytical techniques are most effective?

- Methodological Answer :

- Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm), referencing protocols for Nutlin-3 derivatives (>98% purity criteria) .

- Structural Confirmation :

- 1H/13C NMR to verify the presence of the phenylpropanoyl sidechain and piperazin-2-one ring protons .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

- Elemental Analysis to confirm stoichiometry, particularly for hydrochloride salt forms .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound's mechanism of action, particularly if initial assays show inconsistent inhibition across different protein targets?

- Methodological Answer :

- Target Prioritization : Perform a kinome-wide screen or thermal shift assay to identify primary binding partners, as done for MDM2/MDM4 inhibitors like Nutlin-3 .

- Orthogonal Assays : Combine biochemical (e.g., SPR for binding kinetics) and cellular assays (e.g., p53 activation in cancer lines) to distinguish on-target vs. off-target effects .

- Structural Studies : Use X-ray crystallography or cryo-EM to resolve binding modes, leveraging structural data from related piperazin-2-one derivatives .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify bioavailability limitations .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

- Formulation Optimization : Test solubility enhancers (e.g., cyclodextrins) or nanoparticle delivery systems, as solubility in DMSO/ethanol (up to 100 mM) is critical for in vivo translation .

Q. How can computational modeling be utilized to predict the binding affinity of this compound to potential targets, and validate these predictions experimentally?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like MDM2, referencing the binding pose of Nutlin-3 .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100+ ns to assess binding pocket residency .

- Experimental Validation :

- Surface Plasmon Resonance (SPR) for real-time binding kinetics (KD, kon/koff) .

- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters .

Data Contradiction and Optimization

Q. What experimental approaches can address discrepancies in reported IC50 values across different studies for this compound?

- Methodological Answer :

- Standardize Assay Conditions : Control pH, temperature, and ionic strength, as environmental factors significantly impact piperazine derivatives’ activity .

- Reference Compound Cross-Validation : Include Nutlin-3 as a positive control in MDM2 inhibition assays to calibrate experimental systems .

- Batch-to-Batch Consistency : Verify compound purity (≥95%) and salt form (hydrochloride vs. free base) using elemental analysis .

Q. How can researchers optimize the compound's selectivity for a specific biochemical pathway when structural analogs show promiscuity?

- Methodological Answer :

- SAR Studies : Systematically modify the phenylpropanoyl sidechain (e.g., halogenation or methyl group addition) and evaluate selectivity shifts, as demonstrated for MDM2 inhibitors .

- Proteome-Wide Profiling : Use affinity chromatography coupled with MS to identify off-target interactions .

- Covalent Modification : Introduce reactive groups (e.g., acrylamides) for targeted covalent inhibition, ensuring validation via mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.